molecular formula C14H12N4S2 B424052 1-(2,1,3-Benzothiadiazol-5-yl)-3-(4-methylphenyl)thiourea CAS No. 664350-38-3

1-(2,1,3-Benzothiadiazol-5-yl)-3-(4-methylphenyl)thiourea

Cat. No.: B424052
CAS No.: 664350-38-3
M. Wt: 300.4g/mol
InChI Key: LKPYVMSYBZFGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a benzothiadiazole moiety and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-methylphenyl)thiourea typically involves the reaction of 2,1,3-benzothiadiazole-5-amine with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-methylphenyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety can participate in π-π stacking interactions, while the thiourea group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-5-yl)-N’-(phenyl)thiourea
  • N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-chlorophenyl)thiourea
  • N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-nitrophenyl)thiourea

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-methylphenyl)thiourea is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.

Properties

CAS No.

664350-38-3

Molecular Formula

C14H12N4S2

Molecular Weight

300.4g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C14H12N4S2/c1-9-2-4-10(5-3-9)15-14(19)16-11-6-7-12-13(8-11)18-20-17-12/h2-8H,1H3,(H2,15,16,19)

InChI Key

LKPYVMSYBZFGDR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC3=NSN=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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